molecular formula C15H12O6 B12399960 Protoapigenin

Protoapigenin

Cat. No.: B12399960
M. Wt: 288.25 g/mol
InChI Key: BXZYQTCXZAHTCI-UHFFFAOYSA-N
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Description

Protoapigenin is a naturally occurring flavonoid, specifically a derivative of apigenin. It is part of the protoflavone class, which is characterized by a non-aromatic B-ring and a hydroxyl group at C-10 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Protoapigenin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the use of high-performance liquid chromatography (HPLC) for the quantification and isolation of this compound from plant sources such as Macrothelypteris torresiana . The separation is typically performed on a C18 column with gradient elution using methanol and water .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources followed by purification using chromatographic techniques. The use of ultrasonic-assisted extraction has been reported to be effective in obtaining high yields of this compound .

Chemical Reactions Analysis

Types of Reactions: Protoapigenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve the use of halogenating agents or alkylating agents to introduce new functional groups.

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. For example, methylation of this compound can lead to the formation of acacetin, which exhibits improved bioavailability .

Scientific Research Applications

Protoapigenin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Protoapigenin is unique among flavonoids due to its non-aromatic B-ring and specific hydroxylation pattern. Similar compounds include:

This compound stands out due to its potent anticancer activity and unique structural features that contribute to its biological effects.

Properties

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

2-(1,4-dihydroxycyclohexa-2,5-dien-1-yl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C15H12O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h1-8,16-18,20H

InChI Key

BXZYQTCXZAHTCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=CC1O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

Origin of Product

United States

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